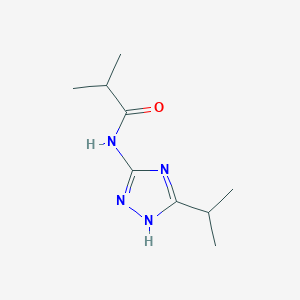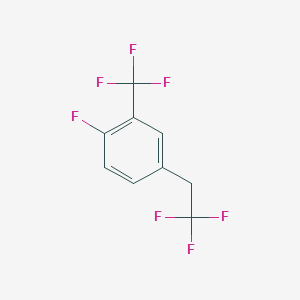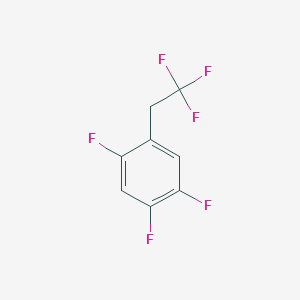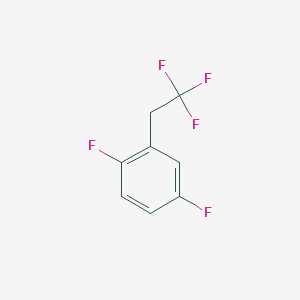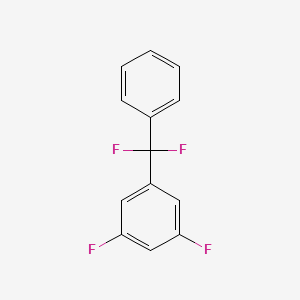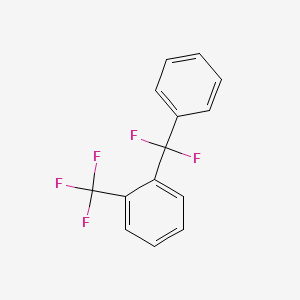
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene
Overview
Description
The compound “1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene” is a benzene derivative with difluorophenylmethyl and trifluoromethyl substituents. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluorophenylmethyl and trifluoromethyl groups onto a benzene ring. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the difluorophenylmethyl and trifluoromethyl groups. These groups could potentially participate in various types of reactions, including radical trifluoromethylation .Scientific Research Applications
Catalysis and Synthesis
- Trifluoromethanesulphonic acid, related to trifluoromethyl groups, demonstrates effective catalysis in the ethylation of benzene, surpassing traditional catalysts like AlCl3 and H2SO4 (Booth, Al-Kinany, & Laali, 1987).
- Rhenium-catalyzed trifluoromethylation of various aromatic compounds, including benzene derivatives, has been achieved using hypervalent iodine reagents, indicating potential synthetic applications (Mejía & Togni, 2012).
- 1,2,4-Tris(trifluoromethyl)benzene, structurally related, undergoes selective lithiation and electrophilic substitution, enabling the synthesis of diverse derivatives (Schlosser, Porwisiak, & Mongin, 1998).
Material Science and Polymer Research
- Fluorine-containing polyethers have been synthesized using highly fluorinated monomers, suggesting applications in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).
- Novel fluorine-containing polyetherimides have been developed from compounds related to trifluoromethyl-substituted benzenes, highlighting the material's potential in high-performance polymers (Yu Xin-hai, 2010).
Chemical and Physical Characterization
- The molecular structure and conformation of 1,3,5-tris(trifluoromethyl)benzene, a related compound, have been extensively studied, providing insights into the effects of trifluoromethyl groups on molecular geometry (Kolesnikova et al., 2014).
- Spectroscopic characterization of 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative, reveals insights into the stabilization mechanisms of such compounds, which could inform further research in this area (Stalke & Whitmire, 1990).
Environmental and Green Chemistry
- Ionic liquids containing trifluoromethyl groups have been used to selectively remove benzene from mixtures with alkanes, demonstrating potential applications in green chemistry for separation processes (Arce et al., 2007).
Future Directions
properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5/c15-13(16,10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17,18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPZXQGLVOLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



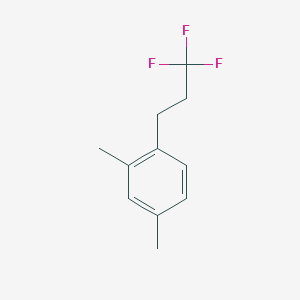
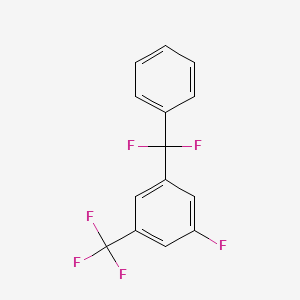
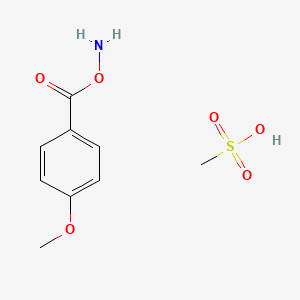
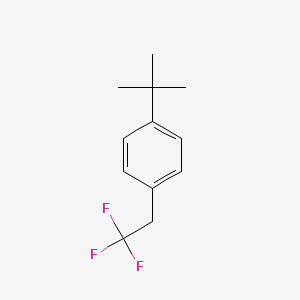
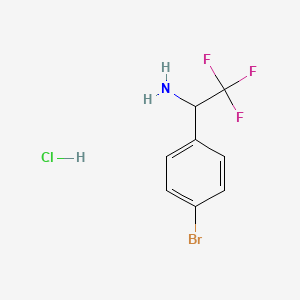
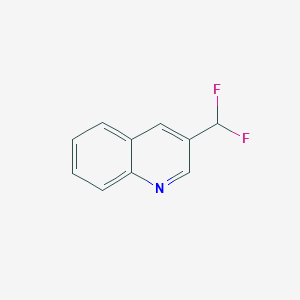
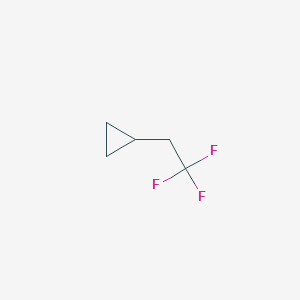
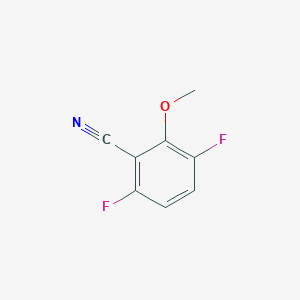
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
